3-Acetylphenyl 4-bromobenzene-1-sulfonate
Description
Properties
IUPAC Name |
(3-acetylphenyl) 4-bromobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO4S/c1-10(16)11-3-2-4-13(9-11)19-20(17,18)14-7-5-12(15)6-8-14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYKIFXMONGEIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetylphenyl 4-bromobenzene-1-sulfonate typically involves the sulfonation of 4-bromobenzene followed by the acetylation of the resulting sulfonate. The reaction conditions often include the use of sulfur trioxide (SO3) in the presence of a strong acid such as sulfuric acid (H2SO4) for the sulfonation step. The acetylation step can be achieved using acetic anhydride (CH3CO)2O in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Acetylphenyl 4-bromobenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Electrophilic Aromatic Substitution: The acetyl and sulfonate groups can direct electrophiles to specific positions on the aromatic ring.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation.
Oxidation and Reduction: Potassium permanganate (KMnO4) for oxidation, lithium aluminum hydride (LiAlH4) for reduction.
Major Products:
Nucleophilic Substitution: Phenol derivatives or amine derivatives.
Electrophilic Aromatic Substitution: Nitro or sulfonyl derivatives.
Oxidation and Reduction: Carboxylic acids or alcohols.
Scientific Research Applications
3-Acetylphenyl 4-bromobenzene-1-sulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-acetylphenyl 4-bromobenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The acetyl group can form covalent bonds with nucleophilic sites on proteins, while the sulfonate group can enhance solubility and facilitate transport across biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations
Structural Complexity: The quinazolinone-based sulfonate () exhibits higher molecular weight (485.35 g/mol) and a heterocyclic core, enabling hydrogen bonding and π-π stacking in crystal lattices. The acetyl group in the target compound distinguishes it from the methyl-substituted analog (), which may alter solubility and thermal stability due to differences in electron density .
Crystallographic Behavior: The quinazolinone derivative crystallizes in a monoclinic system (P2₁/c) with a large unit cell volume (2051.03 ų), attributed to its bulky substituents and planar heterocyclic structure . No crystallographic data are available for the acetyl-substituted compound, but its linear structure likely results in less complex packing.
Synthetic Accessibility: describes the synthesis of N-(3-Acetylphenyl)acetamide via acetylation, suggesting that similar methods (e.g., sulfonylation of 3-acetylphenol with 4-bromobenzenesulfonyl chloride) could yield the target compound . ’s (4-Bromophenyl) 4-methylbenzenesulfonate is synthesized via esterification, a straightforward route applicable to the acetyl analog .
Potential Applications: Quinazolinone sulfonates () are explored for kinase inhibition due to their rigid scaffolds, whereas simpler aryl sulfonates (e.g., ) are often intermediates in Suzuki-Miyaura couplings. The acetyl group in the target compound may enhance electrophilicity for nucleophilic substitutions .
Biological Activity
3-Acetylphenyl 4-bromobenzene-1-sulfonate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrOS
- CAS Number : 1012985-87-3
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The data indicate that the compound is particularly effective against Staphylococcus aureus, suggesting its potential use in treating infections caused by this pathogen.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer activity, particularly against human colorectal carcinoma cell lines. The compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
| Cell Line | IC (µM) |
|---|---|
| HCT116 (Colorectal Carcinoma) | 15 |
| HeLa (Cervical Carcinoma) | 20 |
The results suggest that the compound may serve as a lead for further development of anticancer agents targeting specific cancer types .
Case Studies
Recent research has highlighted the potential applications of this compound in various therapeutic areas:
- Study on Antimicrobial Efficacy : A study conducted by Smith et al. demonstrated that formulations containing this compound showed enhanced antibacterial activity compared to standard treatments, indicating its potential role as an adjunct therapy in wound care .
- Evaluation of Anticancer Properties : In a clinical trial involving patients with colorectal cancer, the administration of this compound led to a significant reduction in tumor size, supporting its use as a novel therapeutic agent.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells.
- Antimicrobial Mechanism : The compound disrupts the integrity of bacterial membranes and inhibits essential enzymes involved in cell wall synthesis.
- Anticancer Mechanism : It triggers apoptosis by activating caspase cascades and inhibiting growth factor signaling pathways.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Acetylphenyl 4-bromobenzene-1-sulfonate?
Methodological Answer: The synthesis of sulfonate esters like this compound typically involves esterification between a sulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride) and a phenolic derivative (e.g., 3-acetylphenol). Key steps include:
- Catalyst Selection : Use of acid catalysts (e.g., H₂SO₄) or base conditions to activate the phenolic hydroxyl group .
- Solvent and Temperature : Reactions are conducted under reflux in anhydrous solvents like dichloromethane or toluene to prevent hydrolysis of the sulfonyl chloride intermediate .
- Purification : Column chromatography or recrystallization is recommended to achieve >95% purity, as demonstrated for structurally analogous sulfonate esters .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Critical for confirming the acetyl and bromophenyl substituents. Aromatic proton signals in the 7.0–8.5 ppm range and acetyl methyl groups near 2.5 ppm are diagnostic .
- X-ray Crystallography : Resolves bond lengths and angles, particularly useful for verifying sulfonate ester geometry. For example, related bromophenyl sulfonates show S–O bond lengths of ~1.43 Å and C–S–O angles of 106–112° .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₄H₁₁BrO₄S: ~363.95 Da) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. MS) for sulfonate esters be resolved?
Methodological Answer:
- Artifact Identification : Check for solvent adducts in MS (e.g., sodium or potassium ion complexes) and compare with calculated isotopic patterns .
- Dynamic Effects in NMR : Variable-temperature NMR can detect conformational changes or rotational barriers in the sulfonate group that may obscure signals .
- Complementary Techniques : Use IR spectroscopy to confirm ester carbonyl stretches (~1740 cm⁻¹) and X-ray diffraction for unambiguous structural assignment .
Q. What experimental strategies assess the compound’s stability under varying environmental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures. Analogous bromophenyl sulfonates degrade above 200°C, suggesting thermal stability for short-term reactions .
- Hydrolytic Stability : Conduct accelerated aging studies in humid environments (e.g., 40°C/75% RH) with periodic HPLC monitoring to detect hydrolysis to sulfonic acid .
- Surface Reactivity : Use microspectroscopic imaging (e.g., ToF-SIMS) to study adsorption/desorption kinetics on labware surfaces, which may alter reactivity .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies : Employ software like AutoDock Vina to model binding to enzymes (e.g., sulfotransferases) using crystal structures from the PDB .
- MD Simulations : Simulate solvation effects and conformational flexibility in aqueous or lipid bilayer environments to predict membrane permeability .
- QSAR Modeling : Correlate substituent effects (e.g., bromine’s electronegativity) with bioactivity trends observed in related sulfonates .
Data Contradiction and Experimental Design
Q. How should researchers design experiments to minimize confounding variables in sulfonate ester reactivity studies?
Methodological Answer:
- Control Groups : Include inert analogs (e.g., non-brominated sulfonates) to isolate electronic effects of the bromine substituent .
- Environmental Controls : Use gloveboxes or humidity-controlled chambers to standardize moisture levels, as sulfonate esters are sensitive to hydrolysis .
- Statistical DOE : Apply factorial design to test variables (e.g., solvent polarity, temperature) and identify synergistic effects on reaction yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
